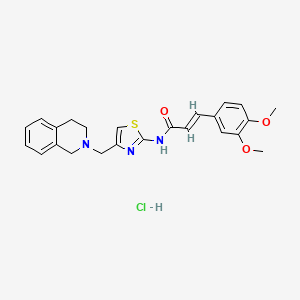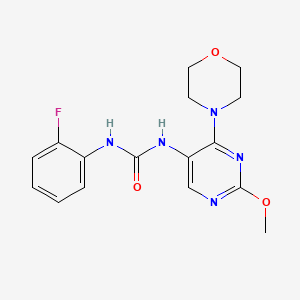
1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Scientific Research Applications
Anticancer Activity
- Compounds similar to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea have been synthesized and exhibited potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exert their effects through significant reduction in protein phosphorylation of the PI3K/Akt signal pathway, indicating potential as treatment agents for CML and cancer (Li et al., 2019).
Antimicrobial and Antioxidant Activities
Novel compounds with structures related to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea were synthesized and evaluated for biological activity. These compounds demonstrated moderate antiproliferative effects against various cancer cell lines, with certain derivatives showing remarkable activity against breast carcinoma MCF-7 cell line. Additionally, some derivatives displayed significant antioxidant activity in DPPH and lipid peroxidation assays (Perković et al., 2016).
A series of coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as treatment agents for neurodegenerative diseases. These compounds also exhibited significant antioxidant activity, offering additional therapeutic value (Kurt et al., 2015).
Apoptosis Induction and Autophagy
- A phenoxypyrimidine urea derivative, similar in structure to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea, showed the ability to induce apoptosis and cytoprotective autophagy in human non-small cell lung cancer cells. The compound's mechanism involves the clustering of a death-inducing signaling complex and mitochondrial-dependent signaling. This indicates a potential therapeutic use in the treatment of lung cancer (Gil et al., 2021).
Metabolic Pathway Insights and Drug Development
- Compounds structurally related to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea have been synthesized and their metabolic pathways analyzed. These studies are crucial for understanding drug metabolism and for the development of new therapeutic agents (Sang et al., 2016).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-24-16-18-10-13(14(21-16)22-6-8-25-9-7-22)20-15(23)19-12-5-3-2-4-11(12)17/h2-5,10H,6-9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXGVRDKLBMZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

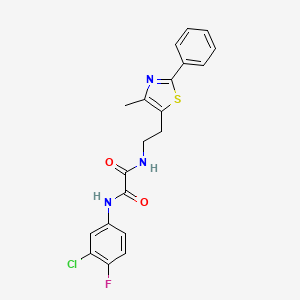

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)
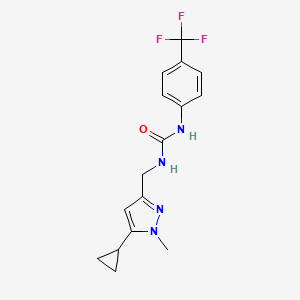
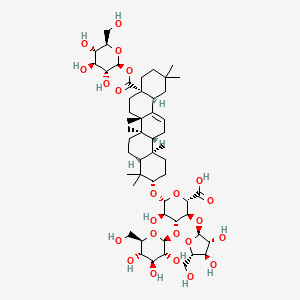

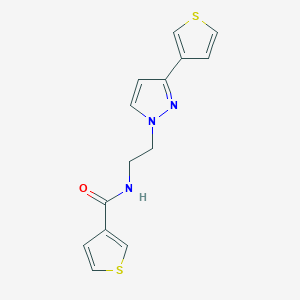
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)


![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)
